2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, an amino group, and a propanamide group . The exact structure analysis is not available in the search results.Physical and Chemical Properties Analysis
The compound has a molecular weight of 299.21 and a molecular formula of C13H19BrN2O . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results.Scientific Research Applications
Synthesis and Molecular Structure
- The synthesis and analysis of similar compounds, like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, demonstrate the importance of these substances in studying molecular structures and developing efficient fluorescent initiators in polymerizations of acrylates (Kulai et al., 2016).
Antimicrobial and Anticonvulsant Activities
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown antibacterial and antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
- Additionally, certain derivatives have been found to possess significant anticonvulsant activity without neurotoxicity, highlighting their potential in medical applications (Unverferth et al., 1998).
Chemical Reactions and Applications
- The study of the reactivity of similar bromo propanamides has led to the discovery of selective pathways in their deprotonation, resulting in the formation of β-lactams or acrylanilides, which are compounds with significant biological activities (Pandolfi et al., 2019).
- Research into alternatives to methyl bromide for controlling pests suggests that compounds like 3-bromopropyne could be developed as effective fumigants with minimal environmental impact (Fields & White, 2002).
Properties
IUPAC Name |
2-(3-bromoanilino)-N-(2-methylpropyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)8-15-13(17)10(3)16-12-6-4-5-11(14)7-12/h4-7,9-10,16H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIXINPUMAEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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